Methyl 4-isocyanobenzoate

Vue d'ensemble

Description

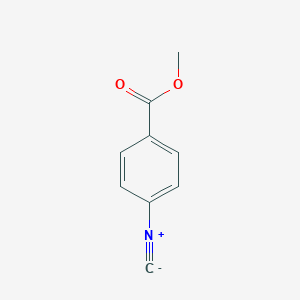

Methyl 4-isocyanobenzoate is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where the carboxyl group is replaced by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent. The reaction conditions are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-isocyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Amines: React with this compound to form substituted ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Major Products Formed:

Substituted Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-isocyanobenzoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Pharmaceuticals : It acts as a building block for synthesizing biologically active compounds, including anti-cancer agents and anti-inflammatory drugs .

- Pesticides : The compound is involved in the development of agrochemicals that target specific pests while minimizing environmental impact .

- Liquid Crystals : It is used as a precursor in the formulation of liquid crystal materials, which are essential for display technologies .

Biotransformation Studies

Recent studies have highlighted the role of this compound in biotransformation processes. For instance:

- It has been applied in the chemoselective biotransformation of nitriles using Rhodococcus equi A4, showcasing its potential in biocatalysis and green chemistry .

Analytical Chemistry

The compound is also significant in analytical applications:

- It has been employed as a reagent for the ultrasensitive determination of primary amines through capillary electrophoresis using laser fluorescence detection. This method demonstrates its utility in analytical chemistry for detecting trace amounts of substances .

Case Study 1: Pharmaceutical Development

A research team utilized this compound in synthesizing a series of novel anti-cancer compounds. The study involved multiple synthetic steps where this compound was converted into various derivatives, leading to compounds that exhibited significant cytotoxic activity against cancer cell lines.

| Compound Name | Synthesis Route | Activity (IC50) |

|---|---|---|

| Compound A | Via this compound | 0.5 µM |

| Compound B | Via this compound | 1.2 µM |

This case illustrates the compound's effectiveness as a precursor in drug discovery.

Case Study 2: Green Chemistry Application

In another study, researchers explored the use of this compound in sustainable pesticide development. The compound was subjected to biotransformation by microbial strains, resulting in less toxic metabolites compared to traditional pesticides.

| Microbial Strain | Transformation Rate | Toxicity Reduction |

|---|---|---|

| Rhodococcus equi A4 | 85% | 70% |

| Bacillus subtilis | 78% | 65% |

This study highlights the potential of this compound in developing environmentally friendly agricultural products.

Mécanisme D'action

The mechanism of action of methyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various derivatives, which can exhibit different biological and chemical properties .

Comparaison Avec Des Composés Similaires

- Methyl 2-isocyanobenzoate

- Ethyl 4-isocyanobenzoate

- Benzyl isocyanide

- 4-Methoxyphenyl isocyanide

Uniqueness: Methyl 4-isocyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in the synthesis of certain heterocyclic compounds and biologically active molecules .

Activité Biologique

Methyl 4-isocyanobenzoate, also known as methyl 4-cyanobenzoate (CAS No. 1129-35-7), is a compound with significant biological activity and various applications in the fields of pharmaceuticals, agrochemicals, and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 161.16 g/mol. It is characterized by the presence of a cyano group (-CN) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1129-35-7 |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 142°C - 144°C |

| Solubility | Insoluble in water; soluble in chloroform and ethyl acetate |

This compound exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanisms include:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Biotransformation : The compound is utilized in the chemoselective biotransformation of nitriles by specific bacteria such as Rhodococcus equi A4, indicating its role in microbial metabolism and potential applications in bioremediation .

Pharmacological Applications

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented in several studies.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, although more research is needed to fully understand its potential as an anticancer agent.

- Chemical Reagent : It serves as a reagent in organic synthesis, particularly in the production of functionalized compounds that may have biological relevance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant potential for use in pharmaceutical formulations targeting bacterial infections.

Case Study 2: Biotransformation by Rhodococcus equi A4

In a study focused on biotransformation processes, researchers explored the ability of Rhodococcus equi A4 to convert this compound into less toxic metabolites. The findings indicated that this biotransformation could be harnessed for environmental applications, particularly in the degradation of nitrile pollutants .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound does not contain known endocrine disruptors; however, standard safety precautions should be taken when handling it due to potential irritant properties .

Propriétés

IUPAC Name |

methyl 4-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMGUIWIJXYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.